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Introduction
Functional constipation (FC) is a prevalent and often bothersome functional gastrointestinal

disorder characterized by infrequent, difficult, or incomplete defecation. It significantly impacts

patients' quality of life and places a substantial burden on healthcare systems. Current

treatment options, including lifestyle modifications and laxatives, often provide inadequate relief

for many patients. Relenopride (formerly YKP10811) is a selective, high-affinity 5-

hydroxytryptamine-4 (5-HT4) receptor agonist designed to enhance gastrointestinal motility.

These application notes provide a comprehensive overview of a proposed Phase III clinical trial

design for Relenopride in the treatment of functional constipation, based on available Phase II

data and established best practices in the field.

Mechanism of Action of Relenopride
Relenopride acts as a selective agonist at 5-HT4 receptors, which are predominantly

expressed on neurons and smooth muscle cells within the enteric nervous system of the

gastrointestinal tract.[1][2] Activation of these G-protein coupled receptors initiates a signaling

cascade that leads to increased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn,

facilitates the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and

intestinal secretions.[4] The prokinetic effect of Relenopride aims to increase the frequency of
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bowel movements and improve stool consistency, thereby alleviating the primary symptoms of

functional constipation. Unlike older, non-selective 5-HT4 agonists, Relenopride's high

selectivity is anticipated to offer an improved cardiovascular safety profile.
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Caption: Signaling pathway of Relenopride's prokinetic effect.

Proposed Phase III Clinical Trial Design
This section outlines a robust Phase III clinical trial protocol to definitively assess the efficacy

and safety of Relenopride for the treatment of functional constipation.

Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed.
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Caption: Proposed Phase III clinical trial workflow for Relenopride.

Patient Population
Inclusion Criteria:

Male and female subjects aged 18-65 years.

Diagnosis of functional constipation according to Rome IV criteria.

Body Mass Index (BMI) between 19 and 40 kg/m ².
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Willingness to discontinue current constipation medications.

Ability to provide informed consent.

Exclusion Criteria:

History of irritable bowel syndrome with constipation (IBS-C).

Structural or metabolic diseases affecting the gastrointestinal system.

Previous abdominal surgery that could affect motility.

Use of medications known to cause constipation that cannot be discontinued.

Severe cardiovascular, renal, or hepatic disease.

Pregnancy or lactation.

Treatment Arms
Arm 1: Placebo, administered orally once daily for 12 weeks.

Arm 2: Relenopride 10 mg, administered orally once daily for 12 weeks.

Arm 3: Relenopride 20 mg, administered orally once daily for 12 weeks.

The selection of 10 mg and 20 mg doses is based on Phase II data suggesting these were the

most effective in accelerating colonic transit.

Efficacy and Safety Endpoints
Primary Efficacy Endpoint:

The proportion of patients who are responders, defined as having at least three complete

spontaneous bowel movements (CSBMs) per week for at least 9 of the 12 treatment weeks.

Secondary Efficacy Endpoints:

Change from baseline in the number of spontaneous bowel movements (SBMs) per week.
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Change from baseline in stool consistency, as assessed by the Bristol Stool Form Scale

(BSFS).

Time to first SBM after initiation of treatment.

Change from baseline in straining during defecation, as assessed by a patient-reported

outcome (PRO) measure.

Change from baseline in patient-reported symptoms of bloating and abdominal discomfort.

Use of rescue medication (bisacodyl).

Safety Endpoints:

Incidence and severity of adverse events (AEs).

Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

Data Presentation
Phase II Efficacy Data Summary
The following tables summarize the key efficacy findings from the Phase II clinical trial of

Relenopride (NCT01523184), which informed the design of the proposed Phase III trial.
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Efficacy

Endpoint
Placebo (n=11)

Relenopride 10

mg (n=15)

Relenopride 20

mg (n=16)

Relenopride 30

mg (n=15)

Change in

Colonic Transit

(Geometric

Center at 24h)

Baseline Baseline Baseline Baseline

Post-treatment
Significant

Acceleration

Most Effective

Acceleration

Significant

Acceleration

Change in

Ascending Colon

Emptying (t1/2)

Baseline Baseline Baseline Baseline

Post-treatment
Significant

Acceleration

Most Effective

Acceleration

Significant

Acceleration

Change in Stool

Consistency

(Bristol Stool

Form Scale)

Baseline Baseline Baseline Baseline

Post-treatment Increase Increase Increase

Proposed Phase III Safety and Tolerability Monitoring
Safety Parameter Assessment Schedule

Adverse Events (AEs) Continuously throughout the study

Serious Adverse Events (SAEs) Continuously throughout the study

Vital Signs (Blood Pressure, Heart Rate)
Screening, Baseline, Weeks 4, 8, 12, and

Follow-up

12-Lead Electrocardiogram (ECG) Screening, Baseline, Week 12, and Follow-up

Clinical Laboratory Tests (Hematology,

Chemistry, Urinalysis)
Screening, Baseline, Week 12, and Follow-up
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Note: Based on Phase II data, no serious adverse events were observed with Relenopride
treatment.

Experimental Protocols
Scintigraphic Measurement of Colonic Transit
Objective: To quantitatively assess the effect of Relenopride on colonic transit time.

Procedure:

Radiolabeling: A standardized low-fat meal (e.g., two scrambled eggs, one slice of toast, and

a glass of water) is prepared. The solid component (eggs) is radiolabeled with 0.1 mCi of

99mTc-sulfur colloid. For assessment of whole gut transit, the liquid component (water) can

be labeled with 111In-DTPA.

Meal Ingestion: Following an overnight fast, the patient consumes the radiolabeled meal

within 10 minutes.

Image Acquisition: Anterior and posterior gamma camera images of the abdomen are

acquired at 0, 2, 4, 6, 24, and 48 hours post-ingestion.

Data Analysis: The geometric center (GC) of radioactivity is calculated for each time point to

represent the progression of the radiolabel through the colon. The GC is a weighted average

of the counts in different colonic regions (cecum-ascending, transverse, descending, and

rectosigmoid).

Bristol Stool Form Scale (BSFS) and Patient Diary
Objective: To collect patient-reported data on stool consistency and other bowel habits.

Procedure:

Patient Training: At the screening visit, patients are trained on how to use the BSFS chart

and the electronic patient diary.

Daily Diary Entries: Patients are instructed to complete the electronic diary daily, recording

the following for each bowel movement:
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Time of bowel movement.

Whether the bowel movement was spontaneous or prompted by rescue medication.

Stool consistency using the 7-point BSFS.

Presence and severity of straining (e.g., on a 5-point Likert scale).

Feeling of complete evacuation (Yes/No).

Weekly Assessments: Weekly, patients will also record the severity of abdominal bloating

and discomfort.

Data Collection: Data from the electronic diary is transmitted securely to the central study

database for analysis.

Safety and Tolerability Assessment
Objective: To monitor the safety profile of Relenopride.

Procedure:

Adverse Event Monitoring: At each study visit, the investigator or study nurse will query the

patient about any new or worsening symptoms since the last visit. All AEs, regardless of

severity or perceived relationship to the study drug, will be recorded in the electronic case

report form (eCRF).

Vital Signs: Blood pressure and heart rate will be measured in a seated position after a 5-

minute rest.

ECG Monitoring: Standard 12-lead ECGs will be performed at specified visits. Particular

attention will be paid to the QT interval.

Laboratory Tests: Blood and urine samples will be collected at specified visits for standard

safety laboratory assessments.

Conclusion
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This document provides a comprehensive framework for the design and execution of a Phase

III clinical trial to evaluate the efficacy and safety of Relenopride in patients with functional

constipation. The proposed study design is based on the prokinetic mechanism of action of

Relenopride, promising Phase II data, and established regulatory and clinical best practices.

The detailed protocols for key efficacy and safety assessments will ensure the generation of

high-quality data to support a potential new therapeutic option for this underserved patient

population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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